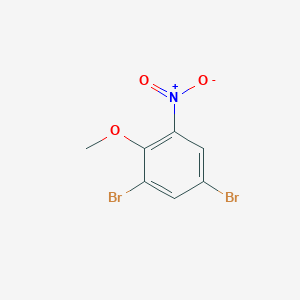

1,5-Dibromo-2-methoxy-3-nitrobenzene

Description

BenchChem offers high-quality 1,5-Dibromo-2-methoxy-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dibromo-2-methoxy-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5Br2NO3 |

|---|---|

Molecular Weight |

310.93 g/mol |

IUPAC Name |

1,5-dibromo-2-methoxy-3-nitrobenzene |

InChI |

InChI=1S/C7H5Br2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |

InChI Key |

DKLXFVJCALPSBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

1,5-Dibromo-2-methoxy-3-nitrobenzene: A Technical Guide for Synthetic Chemists

This document serves as a comprehensive technical guide for 1,5-Dibromo-2-methoxy-3-nitrobenzene, CAS 725241-64-5. It is a polysubstituted aromatic compound with significant utility as a building block in organic synthesis. The strategic placement of two bromine atoms, a methoxy group, and a nitro group on the benzene ring provides multiple reaction sites, allowing for the construction of complex molecular architectures. This guide is intended for researchers and professionals in drug development and materials science, providing in-depth information on its properties, synthesis, reactivity, and potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,5-Dibromo-2-methoxy-3-nitrobenzene is fundamental for its effective application in synthesis. These properties influence its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 725241-64-5 | [1] |

| Molecular Formula | C7H5Br2NO3 | [1] |

| Molecular Weight | 310.93 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are typically light yellow to white solids. | |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 1,5-Dibromo-2-methoxy-3-nitrobenzene requires a strategic approach to ensure the correct regiochemistry of the functional groups. The directing effects of the substituents play a critical role in the synthetic pathway. The methoxy group is an ortho-para director, while the nitro group is a meta director. A plausible synthetic route is outlined below.

Synthetic Workflow Visualization

A logical synthetic pathway often commences with a commercially available substituted anisole, followed by sequential nitration and bromination steps. The order of these reactions is crucial for achieving the desired substitution pattern.

Caption: A plausible synthetic route to 1,5-Dibromo-2-methoxy-3-nitrobenzene.

Detailed Experimental Protocol

Step 1: Nitration of 3-Bromoanisole

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, 3-bromoanisole is dissolved in a suitable solvent like glacial acetic acid. The flask is cooled in an ice bath.

-

Reagent Addition: A nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise to the stirred solution. The temperature is carefully maintained at 0-5°C to control the exothermic reaction and minimize side-product formation. The methoxy group activates the ring towards electrophilic substitution, primarily at the ortho and para positions.

-

Reaction Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Step 2: Bromination of 2-Nitro-5-bromoanisole

-

Reaction Setup: The product from Step 1 is dissolved in a suitable inert solvent such as dichloromethane or carbon tetrachloride. A Lewis acid catalyst, like iron powder or anhydrous ferric bromide, is added.

-

Reagent Addition: Elemental bromine is added dropwise to the reaction mixture. The Lewis acid polarizes the bromine molecule, increasing its electrophilicity. The nitro group is strongly deactivating, making this second electrophilic substitution more challenging than the first. The methoxy group directs the incoming bromine to the ortho or para position.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is quenched, for instance, with a solution of sodium bisulfite to remove excess bromine.[2] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 1,5-Dibromo-2-methoxy-3-nitrobenzene.

Chemical Reactivity and Synthetic Potential

The presence of multiple functional groups on the aromatic ring of 1,5-Dibromo-2-methoxy-3-nitrobenzene makes it a versatile intermediate for a variety of chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAAr): The bromine atoms are activated by the electron-withdrawing nitro group, making them susceptible to substitution by nucleophiles such as amines, alkoxides, and thiolates. This is a powerful method for introducing new functional groups. The presence of the strongly deactivating nitro group facilitates this reaction, which might otherwise require harsh conditions.[3]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields a substituted aniline, a key precursor for many pharmaceuticals and dyes.

-

Cross-Coupling Reactions: The carbon-bromine bonds can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck couplings. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other extended conjugated systems.

-

Modification of the Methoxy Group: The methoxy group can potentially be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃), providing another handle for further functionalization.

Sources

An In-depth Technical Guide to 4,6-Dibromo-2-nitroanisole: Properties, Structure, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive examination of 4,6-Dibromo-2-nitroanisole, a polysubstituted aromatic compound of interest to researchers in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document establishes a robust scientific profile through a comparative analysis of the closely related and well-documented compound, 4-Bromo-2-nitroanisole. The guide outlines the predicted chemical and physical properties, details the structural and spectroscopic characteristics, and proposes a logical, field-proven synthetic pathway. Furthermore, it delves into the expected chemical reactivity of its key functional groups and explores its potential as a versatile scaffold in drug discovery, drawing parallels from analogous molecular structures. This document serves as an essential resource for scientists and drug development professionals seeking to understand and utilize this class of compounds.

Introduction and Statement of Availability

Polysubstituted nitroaromatic compounds are foundational building blocks in modern chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of electron-withdrawing and electron-donating groups, along with halogen substituents, imparts unique reactivity and potential bioactivity to these molecules.

To overcome this, this guide will leverage data from the closely related isomer, 4-Bromo-2-nitroanisole (CAS: 33696-00-3) , as a primary reference point. By applying established principles of physical organic chemistry, we can infer and predict the properties and reactivity of the target compound, 4,6-Dibromo-2-nitroanisole. This approach provides a scientifically grounded framework for researchers to begin their work with this molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of 4,6-Dibromo-2-nitroanisole features a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a nitro group (-NO₂) at position 2, and two bromine atoms (-Br) at positions 4 and 6. The presence of the bulky bromine atom ortho to the methoxy group is expected to induce steric hindrance, potentially influencing the conformation of the methoxy group and the overall planarity of the molecule.

Structural Diagram

Caption: 2D Structure of 4,6-Dibromo-2-nitroanisole.

Comparative Physicochemical Properties

The following table summarizes the known properties of 4-Bromo-2-nitroanisole and provides predicted values for 4,6-Dibromo-2-nitroanisole. The predictions for the target molecule are based on the addition of a second bromine atom, which is expected to increase the molecular weight, melting point, and density, while likely decreasing solubility in non-polar solvents.

| Property | 4-Bromo-2-nitroanisole | 4,6-Dibromo-2-nitroanisole (Predicted) | Source |

| Molecular Formula | C₇H₆BrNO₃ | C₇H₅Br₂NO₃ | - |

| Molecular Weight | 232.03 g/mol | ~310.93 g/mol | [1] |

| CAS Number | 33696-00-3 | Not Available | [1][2] |

| Appearance | Powder | Expected to be a solid, likely crystalline | |

| Melting Point | 85-100 °C | Higher than 100 °C | |

| Boiling Point | Not Available | Not Available | - |

| Solubility | Low water solubility | Expected to have very low water solubility | - |

| LogP (Predicted) | 2.61 | Higher than 2.61 | [2] |

Proposed Synthesis Pathway

While a specific, validated protocol for the synthesis of 4,6-Dibromo-2-nitroanisole is not documented in the reviewed literature, a plausible synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution. The most logical starting material is 2-nitroanisole.

The directing effects of the substituents on the 2-nitroanisole ring are key. The methoxy group is an ortho-, para-director and activating, while the nitro group is a meta-director and deactivating. The combined effect strongly directs incoming electrophiles to the 4 and 6 positions.

Experimental Protocol: Dibromination of 2-Nitroanisole

This proposed protocol is adapted from established methods for the bromination of activated aromatic rings.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, dissolve 1.0 equivalent of 2-nitroanisole in a suitable solvent such as glacial acetic acid.

-

Bromination: Prepare a solution of 2.1 equivalents of molecular bromine (Br₂) in glacial acetic acid. Add this solution dropwise to the stirred 2-nitroanisole solution at room temperature. Causality Note: The use of a slight excess of bromine ensures the reaction proceeds to dibromination. Glacial acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants but does not interfere with the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker of ice water. The crude product should precipitate out of solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4,6-Dibromo-2-nitroanisole.

Caption: Proposed workflow for the synthesis of 4,6-Dibromo-2-nitroanisole.

Chemical Reactivity and Spectroscopic Profile

The reactivity of 4,6-Dibromo-2-nitroanisole is dictated by its three distinct functional groups.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution. However, it is readily reducible to an amino group (-NH₂). This transformation is fundamental in synthetic chemistry, as the resulting aniline is a precursor to a wide range of other functionalities.[3]

-

The Bromine Atoms: The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide variety of substituents at the 4 and 6 positions, making this molecule a versatile scaffold. Common transformations include:

-

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids.

-

Buchwald-Hartwig Amination: To form C-N bonds with amines.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

-

-

The Methoxy Group: The methoxy group can potentially be cleaved to reveal a phenol, although this typically requires harsh conditions (e.g., HBr or BBr₃).

Predicted Spectroscopic Data

While experimental spectra for 4,6-Dibromo-2-nitroanisole are not available, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: Two signals would be expected in the aromatic region, both appearing as singlets due to the lack of adjacent protons. The proton at C5 (between the two bromine atoms) would likely be downfield from the proton at C3. A singlet corresponding to the three protons of the methoxy group would appear upfield.

-

¹³C NMR: Seven distinct signals would be expected: six for the aromatic carbons and one for the methoxy carbon. The carbons attached to the bromine, oxygen, and nitro groups would have characteristic chemical shifts.

-

IR Spectroscopy: Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1530 and 1350 cm⁻¹), C-O stretching for the anisole ether, and C-Br stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.

Applications in Drug Development and Medicinal Chemistry

Polysubstituted aromatic rings are privileged scaffolds in medicinal chemistry. Although no specific biological activities have been reported for 4,6-Dibromo-2-nitroanisole, its structural motifs are present in many bioactive molecules.

-

Scaffold for Diverse Libraries: The multiple reactive sites on the molecule make it an ideal starting point for the synthesis of diverse chemical libraries for high-throughput screening. The bromine atoms can be functionalized via cross-coupling reactions, and the nitro group can be reduced to an amine, which can then be further derivatized.

-

Bioisostere and Pharmacophore Introduction: The functional groups on 4,6-Dibromo-2-nitroanisole can act as or be converted into important pharmacophores. For example, the related compound 2,6-Dibromo-4-nitroaniline has been used as a starting material for the synthesis of quinoline derivatives with potential activity as NMDA receptor antagonists.[4] The amino group derived from the reduction of the nitro group can be acylated to form amides, a common functional group in many drugs.[4]

-

Modulation of Physicochemical Properties: The nitro group is a known pharmacophore but can also be a toxicophore.[5] Its presence significantly impacts the electronic properties and polarity of a molecule. In drug design, such groups are often used in initial lead compounds and later modified to optimize the safety and efficacy profile.

Caption: Potential pathways for drug discovery using 4,6-Dibromo-2-nitroanisole.

Safety and Handling

No specific safety data exists for 4,6-Dibromo-2-nitroanisole. However, based on the data for 4-Bromo-2-nitroanisole, the compound should be handled with care. It is expected to be an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4,6-Dibromo-2-nitroanisole represents a molecule with significant untapped potential in synthetic and medicinal chemistry. While direct experimental data is currently lacking, this guide has established a strong, predictive framework based on the well-characterized analog, 4-Bromo-2-nitroanisole, and fundamental chemical principles. The proposed synthetic route is logical and based on reliable, field-proven methodologies. The analysis of its functional group reactivity highlights its utility as a versatile scaffold for creating complex molecular architectures. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for exploring the chemistry and potential applications of this promising compound.

References

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.

- Supporting Information for RSC Advances. (2016). Royal Society of Chemistry.

- Wiley-VCH. (2007).

-

PubChem. (n.d.). 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

- Vogler, et al. (n.d.). AN IMPROVED SYNTHETIC PROCEDURE FOR 6,6 -DIBROMOINDIGO (TYRIAN PURPLE).

- The Versatile Role of 4-Bromo-2-nitroanisole in Organic Synthesis. (2026, January 16).

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved February 17, 2026, from [Link]

- A new synthesis of Tyrian purple (6,6'-dibromoindigo)

- BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline.

- Pappula, V., & Adimurthy, S. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing.

- Reddit. (2023, July 30). NMR help. r/chemhelp.

-

SIELC Technologies. (2018, May 16). 4-Bromo-2-nitroanisole. Retrieved February 17, 2026, from [Link]

- BenchChem. (n.d.). In-Depth Technical Guide: 2-Bromo-6-methyl-4-nitroanisole.

- ResearchGate. (2025, August 6).

- Krishnakumar, V., et al. (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab.

- BenchChem. (2025). Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline.

- Pappula, V., & Adimurthy, S. (n.d.). Supporting Information: Green Process Development for the Preparation of 2, 6-Dibromo-4- nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Royal Society of Chemistry.

- BenchChem. (2025).

- Ono, N. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS. SciSpace.

- ResearchGate. (n.d.). DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole.

-

NIST. (n.d.). 2,6-Dibromo-4-chloroanisole. NIST WebBook. Retrieved February 17, 2026, from [Link]

- Reddy, M. S., et al. (2024, November 20). Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. PMC.

-

NIST. (n.d.). Phenol, 2,6-dibromo-4-nitro-. NIST WebBook. Retrieved February 17, 2026, from [Link]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.

- Reactions of nitroanisoles. Part 2. Reactions of 2,4- and 2,6-dinitroanisole with piperidines in benzene. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

A Comprehensive Technical Guide to 2,4-Dibromo-6-nitroanisole: Nomenclature, Synonyms, and Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical compound commonly known as 2,4-Dibromo-6-nitroanisole, focusing on its correct nomenclature, various synonyms, and key identifiers. Understanding the precise chemical identity of a compound is fundamental for accurate research, synthesis, and application in fields such as drug development and materials science. This document aims to clarify the often confusing landscape of chemical naming conventions and provide a single, authoritative point of reference.

Deciphering the Nomenclature: From Common Name to IUPAC Standard

The name "2,4-Dibromo-6-nitroanisole" is frequently used in commercial and laboratory settings. It describes a derivative of anisole (methoxybenzene) with two bromine atoms and a nitro group as substituents. In this naming system, the methoxy group is considered the parent and is assigned position 1 on the benzene ring. Consequently, the bromine atoms are located at positions 2 and 4, and the nitro group at position 6.

However, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the principal functional group or the substituent that gives the parent name is chosen based on a priority system. In this case, the benzene ring is the parent structure. This leads to the preferred IUPAC name:

1,3-Dibromo-2-methoxy-5-nitrobenzene

In this systematic naming, the substituents are listed alphabetically (bromo, methoxy, nitro), and the locants (numbers) are assigned to give the lowest possible numbering sequence.

A third common synonym, 2,6-Dibromo-4-nitroanisole , is also encountered. This name arises from an alternative numbering of the anisole parent, which, while less common than the "2,4-dibromo" variant, is still used in some contexts.

The structural relationship between these naming conventions is visualized below:

Caption: 2D structure of 2,4-Dibromo-6-nitroanisole.

Key Chemical Identifiers

To ensure unambiguous identification, a set of standardized identifiers is crucial. The following table summarizes the key identifiers for 1,3-Dibromo-2-methoxy-5-nitrobenzene.

| Identifier | Value | Source |

| Preferred IUPAC Name | 1,3-Dibromo-2-methoxy-5-nitrobenzene | LGC Standards[1] |

| CAS Number | 31106-74-8 | LGC Standards[1] |

| Molecular Formula | C₇H₅Br₂NO₃ | LGC Standards[1] |

| Molecular Weight | 310.93 g/mol | Guidechem |

| InChI | InChI=1S/C7H5Br2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | LGC Standards[1] |

| SMILES | O=N(=O)C1=CC(Br)=C(OC)C(Br)=C1 | LGC Standards[1] |

It is important to note that another CAS number, 76362-10-2, is associated with the synonym "Benzene, 1,3-dibromo-5-methoxy-2-nitro-". However, based on available supplier information, 31106-74-8 appears to be the more consistently cited CAS number for the structure . Researchers should verify the CAS number with their supplier to ensure they are working with the correct compound.

Comprehensive List of Synonyms

A thorough understanding of a compound's synonyms is vital for comprehensive literature searches and for identifying the same chemical from different suppliers. The following is a consolidated list of known synonyms for this compound:

-

1,3-Dibromo-2-methoxy-5-nitrobenzene

-

2,4-Dibromo-6-nitroanisole

-

2,6-Dibromo-4-nitroanisole

-

Benzene, 1,3-dibromo-2-methoxy-5-nitro-

Experimental Protocols: Synthesis of Structurally Related Compounds

A common method for the synthesis of 2,6-Dibromo-4-nitroaniline involves the direct bromination of 4-nitroaniline.[2]

Exemplary Protocol for the Synthesis of 2,6-Dibromo-4-nitroaniline:

-

Preparation of the Brominating Agent: A solution of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in a 2:1 molar ratio is prepared in water.

-

Reaction Setup: 4-nitroaniline is suspended in an aqueous acidic medium at ambient temperature with stirring.

-

Bromination: The bromide-bromate solution is slowly added to the stirred suspension of 4-nitroaniline.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Isolation and Purification: The solid product is isolated by filtration and washed thoroughly with water to remove any residual salts and acid. The purified 2,6-Dibromo-4-nitroaniline is then dried.

This "green" synthesis approach, utilizing bromide-bromate salts in an aqueous medium, offers an environmentally friendly alternative to traditional bromination methods that often use hazardous solvents and reagents.[2]

Caption: General workflow for the synthesis of 2,6-Dibromo-4-nitroaniline.

Conclusion

The accurate identification and naming of chemical compounds are paramount for scientific integrity and progress. This guide clarifies that while 2,4-Dibromo-6-nitroanisole is a commonly used name, the preferred IUPAC nomenclature is 1,3-Dibromo-2-methoxy-5-nitrobenzene . The definitive CAS number for this compound is 31106-74-8 . By providing a comprehensive list of synonyms, key identifiers, and insights into related synthetic methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development, ensuring clarity and precision in their work.

References

Sources

Molecular weight and formula of C7H5Br2NO3

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Dibromonitroanisole Isomers (C7H5Br2NO3)

Abstract

The molecular formula C7H5Br2NO3 represents a class of substituted aromatic compounds, specifically dibromonitroanisoles. These molecules are of significant interest to researchers in organic synthesis and drug discovery due to their unique combination of functional groups: a methoxy group, two bromine atoms, and a nitro group on a benzene ring. This arrangement provides a versatile scaffold for further chemical modification. The electron-withdrawing nature of the nitro and bromo groups makes the aromatic ring susceptible to nucleophilic substitution, while these same groups can be chemically transformed into other functionalities, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the core physicochemical properties, a detailed protocol for a regioselective synthesis, a robust analytical workflow for characterization, and a discussion of the potential applications of this class of compounds, with a specific focus on 2,4-Dibromo-1-methoxy-5-nitrobenzene as a representative isomer.

Compound Identification and Isomerism

Molecular Formula and Weight

The chemical formula C7H5Br2NO3 precisely defines the elemental composition of the target molecule. Based on IUPAC atomic weights, the molecular weight is calculated as:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 5 | 1.008 | 5.040 |

| Bromine (Br) | 2 | 79.904 | 159.808 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 310.93 |

Constitutional Isomerism

Physicochemical and Spectroscopic Properties

The properties of 2,4-Dibromo-1-methoxy-5-nitrobenzene are determined by its functional groups. While extensive experimental data for this specific isomer is not widely published, we can predict its characteristics based on known data from structurally similar compounds.[4][5][6]

| Property | Predicted Value / Description | Rationale / Comparative Compound |

| Appearance | Pale yellow to yellow crystalline solid. | Nitroaromatic compounds are typically colored solids. 2,4-Dibromoanisole is a light beige powder.[6] |

| Melting Point | > 80 °C | The presence of polar groups and a high molecular weight generally leads to a higher melting point compared to the precursor, 2,4-dibromoanisole (m.p. 61-63 °C).[6] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation which may lead to decomposition. |

| Solubility | Soluble in DMSO, DMF, acetone, and chlorinated solvents (DCM, chloroform). Sparingly soluble in alcohols. Insoluble in water. | The aromatic structure favors non-polar organic solvents, while the nitro and methoxy groups provide some polarity. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for unambiguous structural confirmation.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple, showing two singlets in the aromatic region.

-

δ ~8.1-8.3 ppm (s, 1H): This proton is deshielded by the adjacent nitro group and the bromine atom.

-

δ ~7.2-7.4 ppm (s, 1H): This proton is ortho to a bromine atom.

-

δ ~4.0-4.1 ppm (s, 3H): This singlet corresponds to the methoxy (-OCH₃) protons.[7]

-

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will show 7 distinct signals.

-

δ ~155-160 ppm: Carbon attached to the methoxy group.

-

δ ~145-150 ppm: Carbon bearing the nitro group.

-

δ ~110-140 ppm: Four signals corresponding to the remaining aromatic carbons, including two attached to bromine atoms which will be further downfield.

-

δ ~56-58 ppm: The methoxy carbon (-OCH₃).[8]

-

-

FT-IR (KBr Pellet, cm⁻¹):

-

~1520-1550 (strong, asymmetric) and ~1340-1360 (strong, symmetric): Characteristic stretches for the N-O bonds of the nitro group.

-

~2850-2960: C-H stretches of the methoxy group.

-

~1250 (strong): C-O stretch of the aryl ether.

-

~1000-1100: C-Br stretches.

-

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) should be visible around m/z 311, with a distinctive M, M+2, M+4 pattern in an approximate 1:2:1 ratio.

Synthesis and Purification

The most direct and logical synthesis of 2,4-Dibromo-1-methoxy-5-nitrobenzene is through the electrophilic aromatic substitution (nitration) of the commercially available precursor, 2,4-dibromoanisole.[5]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzene, 2,4-dibromo-1-methoxy- (CAS 21702-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,4-Dibromoanisole | C7H6Br2O | CID 27011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-DIBROMOANISOLE | 21702-84-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

Technical Guide to the Safe Handling and Risk Mitigation of 1,5-Dibromo-2-methoxy-3-nitrobenzene

This guide provides a comprehensive technical overview of the safety considerations, handling protocols, and risk mitigation strategies for 1,5-Dibromo-2-methoxy-3-nitrobenzene (CAS No: 725241-64-5). The information herein is synthesized from safety data sheets of structurally analogous compounds and authoritative chemical safety resources. This document is intended for researchers, chemists, and professionals in drug development and other scientific fields who may handle this or similar halogenated nitroaromatic compounds.

Chemical Identification and Physicochemical Profile

1,5-Dibromo-2-methoxy-3-nitrobenzene is a substituted anisole derivative. Its structure, featuring two bromine atoms and a nitro group on an aromatic ring, dictates its reactivity and toxicological profile. The electron-withdrawing nature of the nitro and bromo groups influences its chemical behavior and necessitates careful handling.

| Identifier | Value | Source |

| Chemical Name | 1,5-Dibromo-2-methoxy-3-nitrobenzene | Pharmaffiliates[1] |

| CAS Number | 725241-64-5 | Pharmaffiliates[1] |

| Molecular Formula | C₇H₅Br₂NO₃ | Pharmaffiliates[1] |

| Molecular Weight | 310.93 g/mol | Pharmaffiliates[1] |

| Appearance | Not Available (likely a solid) | Pharmaffiliates[1] |

| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates[1] |

Note: Due to the specific nature of this compound, comprehensive experimental data is limited. Properties are often inferred from related structures.

Hazard Identification and GHS Classification

While a specific GHS classification for 1,5-Dibromo-2-methoxy-3-nitrobenzene is not universally established, the hazards can be reliably predicted based on analogous compounds like dibromonitrobenzenes and nitroanisoles. The primary hazards stem from the nitroaromatic functional group and halogenation.[2][3][4]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement | Rationale & Causality |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. OR H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. | Nitrobenzene and its derivatives are known systemic toxicants.[5][6] The primary mechanism of acute toxicity is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[6] Symptoms can include cyanosis, headache, dizziness, and in severe cases, coma and death.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Halogenated aromatic compounds frequently cause skin irritation upon direct contact.[2][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Direct contact with the dust or crystals can cause significant irritation, pain, and redness.[2][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of dust can irritate the mucous membranes of the respiratory tract.[3][4] |

| Carcinogenicity | Category 2 (Suspected) | H351: Suspected of causing cancer. | Nitrobenzene itself is classified by IARC as a Group 2B carcinogen, "possibly carcinogenic to humans," based on animal data.[6] This classification is often extended to its derivatives in the absence of specific data. |

Hazard Pictograms:

Signal Word: DANGER or WARNING [2][5]

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls, is paramount when working with this class of compounds.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by containing the chemical at its source.

-

Chemical Fume Hood: All weighing, handling, and reactions involving 1,5-Dibromo-2-methoxy-3-nitrobenzene must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

-

Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of airborne contaminants.[10]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and located close to the workstation.[11]

Administrative Controls and Safe Work Practices

-

Standard Operating Procedures (SOPs): Develop a detailed SOP for the specific experimental protocol involving this compound.

-

Access Control: Store the chemical in a locked, designated area accessible only to authorized and trained personnel.[12]

-

Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of a shift.[2][8] Do not eat, drink, or smoke in the laboratory.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on a thorough risk assessment.[13][14]

| Protection Type | Specification | Rationale & Causality |

| Eye/Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant splash hazard.[15] | Protects against dust particles or splashes from causing serious eye irritation.[2][3] |

| Skin & Body Protection | A flame-resistant lab coat. Chemical-resistant apron for larger quantities. | Prevents skin contact which can cause irritation and systemic toxicity through dermal absorption.[9] |

| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber). | Nitrile gloves offer good resistance to nitro-compounds for incidental contact.[9] For prolonged handling or immersion, Butyl rubber provides excellent protection.[9] Always check the manufacturer's glove compatibility data. Dispose of contaminated gloves properly.[10] |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | If a fume hood is unavailable or if aerosol generation is unavoidable, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[9] |

Workflow for PPE Application and Removal

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

Caption: Decision workflow for managing a chemical spill.

Toxicological and Ecological Information

-

Toxicological Summary: The toxicological properties of this specific compound have not been thoroughly investigated. [10]However, based on the nitrobenzene moiety, it should be treated as a substance with high acute toxicity. [5]The primary health effect of acute exposure is methemoglobinemia. [6]Chronic exposure may lead to effects on the liver, spleen, and blood (hemolytic anemia). [6]* Carcinogenicity: Nitrobenzene is classified by IARC as "possibly carcinogenic to humans" (Group 2B). [6]This compound should be handled as a suspect carcinogen.

-

Ecological Information: This compound may be harmful to aquatic life with long-lasting effects. [5]Prevent its release into the environment, drains, or waterways. [2][8]

Disposal Considerations

Waste material is classified as hazardous. [4]Dispose of this chemical and its container through a licensed professional waste disposal service. [10]Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

References

-

Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: 3-Bromo-5-nitroanisole.

-

Pharmaffiliates. (n.d.). 1,5-Dibromo-2-methoxy-3-nitrobenzene.

-

Fisher Scientific. (n.d.). Safety Data Sheet: 1,4-Dibromo-2-nitrobenzene.

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.

-

CymitQuimica. (2024). Safety Data Sheet: 1,3-Dibromo-2-methyl-5-nitrobenzene.

-

PubChem. (n.d.). 1,5-Dibromo-2-methoxy-3-methylbenzene.

-

Santa Cruz Biotechnology, Inc. (2016). Safety Data Sheet: (1,2-Dibromoethyl)benzene.

-

Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Bromoethoxy)-3-nitrobenzene.

-

Dow Chemical Company. (2012). Personal Protective Equipment Guidance.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,4-Dibromo-2-nitrobenzene.

-

BenchChem. (2025). Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene.

-

Sigma-Aldrich. (2025). Safety Data Sheet: Nitrobenzene.

-

TCI Chemicals. (2025). Safety Data Sheet: 1,3-Dibromo-5-nitrobenzene.

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

-

Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.

-

Sigma-Aldrich. (n.d.). 1-Bromo-2-methoxy-5-methyl-3-nitro-benzene.

-

U.S. Environmental Protection Agency (EPA). (2025). 1,4-Dibromo-2-methyl-3-nitrobenzene Properties.

-

GOV.UK. (2024). Nitrobenzene: toxicological overview.

-

Fisher Scientific. (2011). Safety Data Sheet: 1-Bromo-3,5-dimethoxybenzene.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. gov.uk [gov.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. afgsci.com [afgsci.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. americanchemistry.com [americanchemistry.com]

- 14. solutions.covestro.com [solutions.covestro.com]

- 15. corporate.dow.com [corporate.dow.com]

Structural Elucidation and Functional Divergence of Dibromo Nitroanisole Regioisomers

Executive Summary & Nomenclature Resolution

In the development of halogenated nitroaromatics for pharmaceutical intermediates, ambiguity often arises from non-standard nomenclature used in legacy patents and supplier catalogs. The terms "1,5-dibromo" and "1,3-dibromo" nitroanisole are colloquial references to the relative positions of the bromine atoms on the benzene scaffold, often ignoring the priority of the methoxy group in IUPAC numbering.

To ensure scientific integrity and reproducibility, this guide maps these colloquialisms to their precise IUPAC structures. We define the two critical isomers subject to this analysis:

-

Isomer A ("1,3-dibromo" Type): 2,6-Dibromo-4-nitroanisole .

-

Rationale: The bromine atoms are located at positions 2 and 6 (meta to each other, i.e., 1,3-relationship).

-

Key Feature: Symmetric substitution; Nitro group at the para position.

-

-

Isomer B ("1,5-dibromo" Type): 2,4-Dibromo-6-nitroanisole .

-

Rationale: Often referenced as 1,5-dibromo-2-methoxy-3-nitrobenzene in catalogs. The bromines are at positions 2 and 4 relative to the methoxy group (or 1 and 5 in the benzene scaffold numbering).

-

Key Feature: Asymmetric substitution; Nitro group at the ortho position.

-

This guide details the synthesis, structural identification, and reactivity differences between these two regioisomers.

Structural Characterization & Spectroscopy

The differentiation of these isomers is critical during reaction monitoring. Their symmetry properties lead to distinct Nuclear Magnetic Resonance (NMR) signatures.

Comparative Physicochemical Properties

| Feature | 2,6-Dibromo-4-nitroanisole (Isomer A) | 2,4-Dibromo-6-nitroanisole (Isomer B) |

| Symmetry | ||

| Singlet (2H) . The protons at C3 and C5 are chemically equivalent due to the plane of symmetry. | Two Doublets (1H each) . Protons at C3 and C5 are non-equivalent and show meta-coupling ( | |

| Methoxy Shift | ||

| Polarity (TLC) | Generally less polar (dipoles cancel partially). | Generally more polar (dipoles additive). |

| Melting Point | Higher (Crystal lattice stability due to symmetry). | Lower (Disrupted packing). |

NMR Logic Visualization

The following diagram illustrates the logical flow for identifying the isomers based on proton splitting patterns.

Figure 1: Decision tree for rapid NMR identification of dibromo nitroanisole regioisomers.

Synthetic Pathways & Regioselectivity

The synthesis of these isomers is dictated by the directing effects of the substituents on the anisole ring. The methoxy group (-OMe) is a strong ortho, para-director, while the nitro group (-NO

Synthesis of Isomer A (2,6-Dibromo-4-nitroanisole)

-

Precursor: p-Nitroanisole (4-Nitroanisole).

-

Mechanism: The nitro group at position 4 blocks the para position. The methoxy group directs incoming electrophiles (Br

) to the ortho positions (2 and 6). -

Reagents: Br

, FeBr

Synthesis of Isomer B (2,4-Dibromo-6-nitroanisole)

-

Precursor: o-Nitroanisole (2-Nitroanisole).

-

Mechanism: The nitro group is at position 2. The methoxy group directs to ortho (6) and para (4). The nitro group (meta-director) reinforces this direction.

-

Reagents: Br

, H

Figure 2: Regioselective synthesis pathways determined by the starting nitroanisole isomer.

Experimental Protocol: Synthesis & Separation

Objective: Isolate high-purity 2,6-dibromo-4-nitroanisole (Isomer A) from a mixed bromination stream.

Materials

-

4-Nitroanisole (15.3 g, 100 mmol)

-

Bromine (35.2 g, 220 mmol)

-

Acetic Acid (Glacial, 150 mL)

-

Sodium Bisulfite (sat. aq.)

Methodology

-

Dissolution: Dissolve 4-nitroanisole in glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Add elemental bromine dropwise over 45 minutes while maintaining the temperature at 40°C. Note: Evolution of HBr gas requires a scrubber trap.

-

Reflux: Upon completion of addition, heat the mixture to 60°C for 2 hours to ensure dibromination. Monitor by TLC (Hexane/EtOAc 8:2).

-

Quench: Pour the reaction mixture into 500 mL of ice-water containing 10% sodium bisulfite to quench excess bromine.

-

Precipitation: The product, 2,6-dibromo-4-nitroanisole , typically precipitates as a pale yellow solid due to its high symmetry and low solubility compared to mono-bromo impurities.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

Validation (Self-Check)

-

Melting Point Check: The target compound should melt between 96–98°C . A lower range indicates contamination with mono-bromo species or the 2,4-isomer (if starting material was impure).

-

NMR Verification: Look for the characteristic singlet at ~8.4 ppm. Any doublets indicate the presence of Isomer B.

Reactivity & Applications

Understanding the reactivity difference is crucial for downstream drug development, particularly in Nucleophilic Aromatic Substitution (S

-

S

Ar Susceptibility:-

Isomer A (2,6-dibromo): The nitro group is flanked by two bromine atoms. While the nitro group activates the ring, the steric bulk of the two ortho-bromines can hinder nucleophilic attack at the C1 (methoxy) position. However, the bromine atoms themselves are activated for displacement by the para-nitro group.

-

Isomer B (2,4-dibromo): The nitro group is ortho to the methoxy. This creates a specific "ortho-effect" where the nitro group can coordinate with incoming nucleophiles, potentially accelerating displacement of the methoxy group or the ortho-bromine.

-

-

Cross-Coupling (Suzuki/Buchwald):

-

Isomer A: Provides two chemically equivalent sites for coupling. Useful for synthesizing symmetric dendrimers or polymers.

-

Isomer B: Provides two non-equivalent sites (C2 and C4). The C4-bromine is generally more reactive towards Pd-catalyzed oxidative addition due to less steric hindrance compared to the C2-bromine (flanked by OMe and NO

). This allows for regioselective mono-coupling .

-

References

-

National Institute of Standards and Technology (NIST). (2025).[1] 4-Bromo-3-nitroanisole and Derivatives: Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

PubChem. (2025). Compound Summary: Nitroanisole Derivatives. National Library of Medicine. [Link]

Sources

Suppliers and price of 1,5-Dibromo-2-methoxy-3-nitrobenzene

The following technical guide details the chemical profile, synthesis, applications, and market landscape of 1,5-Dibromo-2-methoxy-3-nitrobenzene (CAS 725241-64-5), a critical analytical marker and intermediate in the pharmaceutical development of thrombopoietin receptor agonists.

Common Identity: Eltrombopag Impurity 26 / 2,4-Dibromo-6-nitroanisole CAS Registry Number: 725241-64-5[1][2][3][4]

Part 1: Executive Summary & Strategic Importance

1,5-Dibromo-2-methoxy-3-nitrobenzene is a highly specialized halogenated nitroaromatic compound. In the pharmaceutical sector, it is primarily identified as Impurity 26 in the synthesis of Eltrombopag (Promacta/Revolade), a drug used to treat thrombocytopenia.

Its strategic value lies in Quality Assurance (QA) and Process Control . As a likely over-brominated byproduct formed during the production of key Eltrombopag intermediates, this compound serves as a vital Reference Standard . Regulatory bodies (FDA, EMA) require the quantification of such impurities to ensuring drug safety and efficacy. Consequently, its market availability is driven by the need for high-purity analytical standards rather than bulk commodity use.

Part 2: Chemical Profile & Properties

Identity & Structure

The nomenclature "1,5-Dibromo-2-methoxy-3-nitrobenzene" describes a benzene ring substituted with two bromine atoms, one methoxy group, and one nitro group.[1][2][3][4][5][6][7][8] Based on IUPAC priority rules relative to the methoxy (anisole) core, the structure is 2,4-Dibromo-6-nitroanisole .

| Property | Specification |

| CAS Number | 725241-64-5 |

| Molecular Formula | C₇H₅Br₂NO₃ |

| Molecular Weight | 310.93 g/mol |

| IUPAC Name | 1,5-dibromo-2-methoxy-3-nitrobenzene (or 2,4-dibromo-6-nitroanisole) |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |

| Melting Point | >100°C (Estimated based on congeners) |

Structural Analysis

The molecule features a highly functionalized aromatic ring:

-

Methoxy Group (-OCH₃): Strongly activating, ortho/para directing.

-

Nitro Group (-NO₂): Strongly deactivating, meta directing.

-

Bromine Atoms: Weakly deactivating, ortho/para directing.

The positioning suggests it is formed via electrophilic aromatic substitution (bromination) of 2-nitroanisole , where the activating methoxy group directs incoming bromine electrophiles to the 4 and 6 positions (ortho and para to itself).

Part 3: Synthesis & Formation Mechanism

Origin as a Process Impurity

In the manufacturing of Eltrombopag, 2-bromo-6-nitroanisole (or a related phenol derivative) is often a target intermediate. If the bromination conditions are too vigorous (excess Br₂ or high temperature), the reaction proceeds to di-bromination, yielding the 1,5-dibromo-2-methoxy-3-nitrobenzene impurity.

Intentional Synthesis Protocol (For Reference Standards)

To produce this compound as a certified reference standard, the "impurity" pathway is optimized for yield.

Reaction Workflow:

-

Starting Material: 2-Nitroanisole.

-

Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Catalyst: Iron(III) bromide (FeBr₃) or acetic acid.

-

Mechanism: The methoxy group directs the first bromine to the para-position (4-bromo-2-nitroanisole). Continued bromination attacks the remaining ortho-position (6-position), resulting in the 2,4-dibromo-6-nitroanisole structure.

Figure 1: Stepwise formation of 1,5-Dibromo-2-methoxy-3-nitrobenzene via bromination of 2-nitroanisole.

Part 4: Market Landscape: Suppliers & Pricing

Supply Chain Nature

This compound is not a bulk commodity . It is a high-value Fine Chemical used almost exclusively for R&D and QC (Quality Control). It is typically sold in milligram quantities (10mg, 50mg, 100mg) rather than kilograms.

Validated Suppliers

The following suppliers are verified to list CAS 725241-64-5, specifically categorizing it as an Eltrombopag impurity or building block.

| Supplier | Category | Product Code | Region |

| Simson Pharma | Impurity Standards | Eltrombopag Impurity 26 | India/Global |

| Pharmaffiliates | Reference Standards | PA 27 0024600 | Global |

| BLD Pharm | Building Blocks | BD01878787 | China/USA |

| ChemBK | Aggregator | 725241-64-5 | Global |

Price Analysis

Pricing is tiered based on purity and certification (COA vs. Reference Standard).

-

Research Grade (95-97%): Estimated at $150 - $300 per gram .

-

Reference Standard Grade (>99% with NMR/HPLC data): Estimated at $500 - $1,200 per 100 mg .

-

Note: Most suppliers operate on a "Quote Request" basis due to the specialized nature of the inventory.

Part 5: Procurement & Quality Assurance

When sourcing this compound for drug development, researchers must validate the identity to ensure it matches the specific impurity profile of their process.

Analytical Validation Protocol

A self-validating system for confirming the identity of purchased batches:

-

¹H-NMR Spectroscopy:

-

Look for two aromatic protons. In 2,4-dibromo-6-nitroanisole, the protons are meta to each other.

-

Expect doublets with meta-coupling (J ~ 2.0-2.5 Hz) in the aromatic region (7.5 - 8.5 ppm).

-

Verify the methoxy singlet (~4.0 ppm).

-

-

HPLC Retention Time:

-

The dibromo species will be significantly more lipophilic (longer retention time) than the mono-bromo intermediate or the non-brominated precursor.

-

Figure 2: Quality Assurance workflow for validating reference standards.

References

-

Simson Pharma. Eltrombopag Impurity 26 | CAS No- 725241-64-5. Retrieved from

-

Pharmaffiliates. 1,5-Dibromo-2-methoxy-3-nitrobenzene Product Details. Retrieved from

-

BLD Pharm. Product BD01878787: 1,5-Dibromo-2-methoxy-3-nitrobenzene.[9][10] Retrieved from

-

ChemBK. CAS 725241-64-5 Chemical Properties and Suppliers. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Eltrombopag. Retrieved from

Sources

- 1. 2 2-dibromo-3-nitrilopropionamide | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Intermediate|Impurity reference substance manufactures and suppliers [chembk.com]

- 6. Intermediate|Impurity reference substance manufactures and suppliers [chembk.com]

- 7. 2,4-DIBROMO-6-NITROPHENOL | 15969-09-2 [chemicalbook.com]

- 8. Solid-phase synthesis of 2,5-dihydro-1H-pyrroles, 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines using a supported selenium resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5197-28-4|2-Bromo-1-methoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]

- 10. 13073-25-1|2-Bromo-6-nitrophenol|BLD Pharm [bldpharm.com]

The Resurgence of Halogenated Nitroanisole Derivatives: A Guide to Synthesis, Characterization, and Bioactivity

An In-depth Technical Guide for Drug Development Professionals

Introduction: Re-evaluating a Classic Scaffold for Modern Challenges

In the landscape of medicinal chemistry, certain molecular scaffolds serve as enduring platforms for innovation. Nitroaromatic compounds, particularly since the discovery of chloramphenicol, have been extensively investigated for their broad biological activities, including antibacterial, antifungal, and antineoplastic properties.[1] The introduction of a nitro group to an aromatic ring significantly alters its electronic properties, primarily through inductive electron withdrawal and resonance, rendering the compound a versatile intermediate for further functionalization.[2] This guide focuses on a specific, high-potential subclass: halogenated nitroanisole derivatives.

The strategic placement of halogen atoms onto the nitroanisole core is a proven method for modulating lipophilicity, metabolic stability, and target-binding affinity.[3] Halogenation can profoundly enhance the biological potency of a parent compound, a phenomenon observed across numerous classes of natural and synthetic molecules.[3][4] For researchers and drug development professionals, understanding the interplay between the nitro, methoxy, and halogen substituents is paramount for designing next-generation therapeutics. This is particularly relevant in the fight against antimicrobial resistance, where novel agents are desperately needed.[5]

This technical guide provides a comprehensive overview of the synthesis, characterization, and structure-activity relationships (SAR) of halogenated nitroanisole derivatives. It is designed to move beyond simple recitation of facts, instead offering insights into the causal relationships that govern experimental design and interpretation, empowering researchers to rationally design and evaluate these promising molecules.

Part 1: Synthesis and Chemical Logic

The synthesis of halogenated nitroanisoles can be approached through several strategic pathways, the choice of which depends on the availability of starting materials and the desired substitution pattern. The primary methods involve either the direct halogenation of a nitroanisole precursor or the methoxylation of a halogenated nitroaromatic compound.

Key Synthetic Pathways

A. Nucleophilic Aromatic Substitution (SNAr): Methoxylation of Halogenated Nitroaromatics

This is a robust and widely used method, particularly when the starting di- or poly-halogenated nitrobenzene is commercially available. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide by a methoxide source.

-

Causality: The reaction's success hinges on the activation provided by the nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate. The leaving group's ability (I > Br > Cl > F) and the positions of the substituents relative to each other are critical factors influencing reaction rates and regioselectivity. For example, producing 4-nitroanisole from p-nitrochlorobenzene via methoxylation is a common industrial process.[6]

B. Electrophilic Halogenation of Nitroanisoles

Direct halogenation of a nitroanisole substrate is another viable route. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. Their combined influence dictates the position of the incoming halogen.

-

Causality: The powerful activating and directing effect of the methoxy group typically overrides the deactivating, meta-directing effect of the nitro group. Therefore, halogenation of 4-nitroanisole will primarily yield substitution at the positions ortho to the methoxy group. Careful control of reaction conditions (catalyst, temperature, stoichiometry) is essential to manage selectivity and prevent over-halogenation.

Below is a diagram illustrating a generalized synthetic workflow for producing a halogenated nitroanisole and its subsequent conversion to a halogenated aniline, a common and valuable intermediate.[7]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 4. Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents | MDPI [mdpi.com]

- 5. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Polysubstituted Anilines from 1,5-Dibromo-2-methoxy-3-nitrobenzene: An Application Guide

Abstract

This comprehensive guide details a robust and versatile synthetic strategy for the preparation of polysubstituted anilines, valuable scaffolds in medicinal chemistry and materials science. Starting from the readily available 1,5-Dibromo-2-methoxy-3-nitrobenzene, this protocol employs a sequential cross-coupling approach followed by a chemoselective nitro group reduction. The methodologies described herein, primarily the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer a modular route to a diverse array of aniline derivatives. This document provides not only detailed, step-by-step experimental protocols but also delves into the underlying chemical principles, troubleshooting, and characterization techniques, empowering researchers to confidently execute and adapt these transformations for their specific research needs.

Introduction: The Significance of Polysubstituted Anilines

Polysubstituted anilines are privileged structural motifs found in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their utility stems from the amino group's ability to act as a key hydrogen bond donor and acceptor, as well as a synthetic handle for further functionalization. The precise arrangement of substituents on the aniline ring is crucial for modulating a molecule's biological activity, physicochemical properties, and overall performance.[3][4] For instance, the 2-substituted aniline scaffold is a well-established pharmacophore in the development of potent enzyme inhibitors for cancer therapy.[5]

However, the synthesis of specifically substituted anilines can be challenging. Direct functionalization of aniline often leads to mixtures of isomers and over-alkylation or -acylation. A more controlled and flexible approach involves the construction of the substituted aromatic ring prior to the introduction or unmasking of the aniline functionality. The starting material, 1,5-Dibromo-2-methoxy-3-nitrobenzene, provides an excellent platform for such a strategy. The two bromine atoms, differentiated by their electronic environment, allow for selective sequential functionalization via palladium-catalyzed cross-coupling reactions. The nitro group serves as a masked amine, which can be chemoselectively reduced in the final step without affecting other sensitive functional groups.[6][7]

This application note outlines a strategic pathway to access a library of polysubstituted anilines from this versatile starting material.

Overall Synthetic Strategy

The synthetic approach is a three-step process designed for modularity and high functional group tolerance.

The core strategy involves:

-

Step 1: Suzuki-Miyaura Cross-Coupling: Introduction of a carbon-based substituent at one of the bromine positions.

-

Step 2: Buchwald-Hartwig Amination: Installation of a nitrogen-based substituent at the remaining bromine position.

-

Step 3: Nitro Group Reduction: Chemoselective reduction of the nitro group to the desired aniline.

This sequential approach allows for the precise and controlled introduction of diverse functionalities, leading to a wide range of target molecules.

Figure 1: Overall synthetic workflow for the preparation of polysubstituted anilines.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for the formation of C-C bonds.[8][9] In this step, an aryl or vinyl boronic acid is coupled with the more reactive bromine atom of the starting material.

Protocol: Synthesis of 5-Bromo-2-methoxy-3-nitro-1,1'-biphenyl

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 1,5-Dibromo-2-methoxy-3-nitrobenzene | 1.0 | 311.93 | (e.g., 1.0 g, 3.21 mmol) |

| Phenylboronic Acid | 1.2 | 121.93 | (e.g., 0.47 g, 3.85 mmol) |

| Pd(PPh₃)₄ | 0.03 | 1155.56 | (e.g., 0.11 g, 0.096 mmol) |

| K₂CO₃ | 2.0 | 138.21 | (e.g., 0.89 g, 6.42 mmol) |

| Toluene | - | - | 20 mL |

| Water | - | - | 5 mL |

Procedure:

-

To a flame-dried round-bottom flask, add 1,5-dibromo-2-methoxy-3-nitrobenzene, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add toluene and water to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the reaction to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Rationale for Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) catalyst suitable for a wide range of Suzuki couplings.[10] For more challenging substrates, other catalysts and ligands may be required.[8]

-

Base: An aqueous solution of a base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle.[10]

-

Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents.

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical for catalytic activity.[9]

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines.[11][12]

Protocol: Synthesis of N-Phenyl-(5-bromo-2-methoxy-3-nitro-phenyl)-amine

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 5-Bromo-2-methoxy-3-nitro-1,1'-biphenyl | 1.0 | 309.13 | (e.g., 1.0 g, 3.23 mmol) |

| Aniline | 1.2 | 93.13 | (e.g., 0.36 mL, 3.88 mmol) |

| Pd₂(dba)₃ | 0.02 | 915.72 | (e.g., 0.06 g, 0.065 mmol) |

| Xantphos | 0.04 | 578.68 | (e.g., 0.075 g, 0.13 mmol) |

| NaOt-Bu | 1.4 | 96.10 | (e.g., 0.43 g, 4.52 mmol) |

| Toluene | - | - | 20 mL |

Procedure:

-

In a glovebox or under an inert atmosphere, add 5-bromo-2-methoxy-3-nitro-1,1'-biphenyl, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a flame-dried Schlenk tube.

-

Add dry, degassed toluene and aniline via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the residue by flash column chromatography.

Rationale for Experimental Choices:

-

Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl bromides.[13][14] The choice of ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[13]

-

Anhydrous and Inert Conditions: The catalyst system and the strong base are sensitive to moisture and air. Therefore, strict anhydrous and inert conditions are essential for successful amination.[14]

Step 3: Chemoselective Nitro Group Reduction

The final step is the reduction of the nitro group to an amine. It is critical to choose a method that does not affect other functional groups, such as the aryl bromide or other substituents introduced in the previous steps.[6][15]

Protocol: Synthesis of the Final Polysubstituted Aniline

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| N-Aryl-5-substituted-2-methoxy-3-nitroaniline | 1.0 | - | (e.g., 1.0 g) |

| Iron Powder | 5.0 | 55.85 | (e.g., 5 eq by mol) |

| NH₄Cl | 1.0 | 53.49 | (e.g., 1 eq by mol) |

| Ethanol | - | - | 20 mL |

| Water | - | - | 5 mL |

Procedure:

-

To a round-bottom flask, add the nitro-containing intermediate, iron powder, and ammonium chloride.

-

Add ethanol and water.

-

Heat the mixture to reflux (approximately 80 °C) and stir vigorously. The reaction is typically complete within 2-4 hours. Monitor by TLC.

-

After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by an acid-base extraction or by column chromatography.

Rationale for Experimental Choices:

-

Reducing Agent: Iron powder in the presence of a mild acid source like ammonium chloride is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups.[7] This method is advantageous as it is inexpensive, environmentally benign, and tolerates a wide range of functional groups, including aryl halides.[6][16] Other methods like catalytic hydrogenation with specific catalysts or using tin(II) chloride can also be employed depending on the substrate.[6][15]

Characterization of Synthesized Anilines

The identity and purity of the synthesized polysubstituted anilines should be confirmed by a combination of spectroscopic and chromatographic techniques.

Figure 2: Analytical workflow for the characterization of synthesized anilines.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of substituents on the aromatic ring.[17][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule. Liquid chromatography-mass spectrometry (LC-MS) is useful for monitoring reaction progress and assessing purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. The characteristic N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the disappearance of the nitro group stretches (around 1530 and 1350 cm⁻¹) are key diagnostic features.[19][20]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values to confirm the empirical formula.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Suzuki-Miyaura coupling | - Inactive catalyst- Inefficient base- Impure reagents or solvents | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Screen other bases such as Cs₂CO₃ or K₃PO₄.- Use anhydrous and degassed solvents. |

| Low yield in Buchwald-Hartwig amination | - Catalyst deactivation- Sterically hindered amine- Insufficiently strong base | - Use a glovebox for reaction setup to strictly exclude air and moisture.- Screen different ligands (e.g., RuPhos, SPhos).- Use a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). |

| Incomplete nitro reduction | - Insufficient reducing agent- Deactivation of iron surface | - Increase the equivalents of iron powder.- Activate the iron powder by washing with dilute HCl before use. |

| Side reactions (e.g., dehalogenation) | - Harsh reduction conditions | - Avoid catalytic hydrogenation with Pd/C if aryl halides are present.- Use milder reducing agents like SnCl₂·2H₂O.[6] |

Conclusion

The synthetic route detailed in this application note provides a reliable and adaptable platform for the synthesis of a wide variety of polysubstituted anilines from 1,5-Dibromo-2-methoxy-3-nitrobenzene. By leveraging the power and selectivity of modern cross-coupling reactions and chemoselective reduction, researchers in drug discovery and materials science can efficiently access novel chemical entities with tailored properties. The provided protocols, coupled with an understanding of the underlying chemical principles, will serve as a valuable resource for the scientific community.

References

- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-butoxy-5-nitrobenzene.

- Benchchem. Selective reduction of nitro group without affecting other functional groups.

- Molecules. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

- Cresset Group. Aniline replacement in drug-like compounds.

- Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.

- Research and Reviews: Journal of Material Sciences. Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity.

-

Wikipedia. Reduction of nitro compounds. Available from: [Link].

- RSC Advances. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link].

-

Scilit. Spectroscopic Characterization of Some Polyanilines. Available from: [Link].

-

RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Available from: [Link].

-

ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link].

-

Arabian Journal of Chemistry. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Available from: [Link].

-

ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link].

-

Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available from: [Link].

-

Molecules. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link].

-

LinkedIn. The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. Available from: [Link].

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link].

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].

-

Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link].

-

eScholarship. Direct synthesis of anilines and nitrosobenzenes from phenols. Available from: [Link].

-

University of St Andrews Research Portal. A new synthetic route to >p>-methoxy-2,6-disubstituted anilines and their conversion into N-heterocyclic carbene precursors. Available from: [Link].

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].

-

RSC Publishing. Direct synthesis of anilines and nitrosobenzenes from phenols. Available from: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

- Google Patents. IL152151A - Process for the preparation of aniline compounds.

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link].

-

PubMed. H2 O ⋅ B(C6 F5 )3 -Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs. Available from: [Link].

Sources

- 1. coherentmarketinsights.com [coherentmarketinsights.com]

- 2. H2 O ⋅ B(C6 F5 )3 -Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cresset-group.com [cresset-group.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]